Acetaldehydesodiumbisulfite
Description
Historical Context of Bisulfite Adduct Chemistry in Organic Transformations
The chemistry involving the reaction of bisulfite with carbonyl compounds is a foundational concept in organic chemistry, originating in the late 19th and early 20th centuries. Scientists at the time discovered that sodium bisulfite could form stable, crystalline addition products when reacted with aldehydes and certain ketones. This process, driven by the nucleophilic addition of the bisulfite ion to the carbonyl carbon, became a pivotal technique for purifying and separating aldehydes from complex mixtures. wikipedia.orgnih.gov The resulting adducts, being salts, are soluble in water, which facilitates their separation from water-insoluble organic impurities through extraction. rochester.edu The original aldehyde can be readily regenerated by treating the adduct with either a base or a strong acid. wikipedia.orgquora.com
The industrial and academic importance of this chemistry gained widespread recognition by the mid-20th century. Historical patents, including one from 1951, outlined comprehensive methods for recovering aldehydes and ketones using bisulfite extraction, cementing the practical role of these adducts in chemical manufacturing. google.com Systematic studies into the kinetics and thermodynamics of these reactions began as early as the 1930s. A landmark development in the broader field of bisulfite chemistry came in 1970 with the independent discoveries of the bisulfite-mediated conversion of cytosine to uracil, a reaction that is now fundamental to DNA methylation analysis. nih.gov Although this discovery did not directly involve acetaldehyde (B116499), it underscored the extensive significance of bisulfite addition reactions in biological and analytical sciences.
Academic Significance of Acetaldehydesodiumbisulfite in Modern Chemical Synthesis and Analysis
This compound, the specific adduct formed from acetaldehyde and sodium bisulfite, is of substantial importance in contemporary chemical research. In the field of organic synthesis, it functions as a stable, solid, and easily handled source of acetaldehyde. drugfuture.com Given that acetaldehyde is a volatile and highly reactive gas, its direct application can be difficult and hazardous. ugr.es The bisulfite adduct offers a practical and safer alternative, serving as an acetaldehyde equivalent that can release the aldehyde in situ under controlled conditions, typically by treatment with a base. acs.org This characteristic is leveraged in advanced synthetic strategies, such as one-pot reductive amination protocols. google.com The adduct is also employed as a reactant in the synthesis of various organic compounds, including indole (B1671886) derivatives. smolecule.comchembk.com
In analytical chemistry, this compound is indispensable for the capture and subsequent measurement of acetaldehyde. nih.gov Acetaldehyde is a key compound in diverse areas, from atmospheric science to the food and beverage industry, where its concentration in alcoholic beverages is a quality marker. ugr.esnih.govunion.edu The reaction with sodium bisulfite to create the stable, non-volatile adduct facilitates its efficient trapping from complex matrices like air or liquids. nih.gov This allows for precise quantification through methods such as titration or chromatography. nih.gov The high stability of the adduct, indicated by a large equilibrium constant, underpins the effectiveness of these analytical techniques.
Foundational Structural Features and Reactive Sites of this compound Adducts
The formation of this compound, which has the systematic IUPAC name sodium 1-hydroxyethanesulfonate, occurs through the nucleophilic addition of a bisulfite ion to the electrophilic carbonyl carbon of an acetaldehyde molecule. nih.gov The reaction follows a two-stage mechanism: first, a nucleophilic attack by the bisulfite ion (HSO₃⁻) on the carbonyl carbon creates a tetrahedral intermediate, which is then followed by a quick proton transfer to form the final, stable adduct.
The product, with the chemical formula CH₃CH(OH)SO₃Na, is classified as an α-hydroxysulfonic acid salt. wikipedia.orgdrugfuture.com It presents as a white crystalline solid that is readily soluble in water but not in alcohol. drugfuture.com Its defining structural features include a new chiral center at the original carbonyl carbon, which is now bonded to both a hydroxyl (-OH) group and a sulfonate (-SO₃Na) group. The presence of the ionic sulfonate and polar hydroxyl functionalities makes the adduct significantly more soluble in water compared to the parent acetaldehyde. rochester.edureddit.com The formation reaction is reversible. The equilibrium can be shifted back towards the reactants by treatment with a strong base (e.g., sodium hydroxide) or acid, which regenerates the original aldehyde and bisulfite salt. rochester.eduquora.com
Overview of Key Research Domains Pertaining to this compound
Current research involving this compound spans several important scientific domains:
Purification and Separation Chemistry : The traditional application of using bisulfite adducts to purify aldehydes remains highly relevant. wikipedia.orgrochester.edu The creation of the water-soluble adduct enables the efficient separation of aldehydes from other organic compounds via liquid-liquid extraction. rochester.edujove.comnih.gov Research in this area continues to optimize extraction protocols for a wide range of aldehydes and ketones, including those that are aliphatic, aromatic, or sterically hindered. rochester.edunih.gov
Organic Synthesis : In synthetic chemistry, the adduct is valued as a stable and convenient precursor for acetaldehyde. drugfuture.com Modern research investigates its use in innovative synthetic methods, such as direct reductive aminations for producing pharmaceutically important molecules like DPP-IV inhibitors. acs.orggoogle.com It is also a crucial reagent in established reactions like the Strecker synthesis and for preparing indole derivatives. chembk.comsigmaaldrich.com
Analytical and Environmental Chemistry : this compound is central to methods developed for detecting and measuring acetaldehyde in various environments. In atmospheric science, it is used to trap volatile acetaldehyde from air samples, which is crucial for studying air pollution and atmospheric chemical processes. union.edunih.gov In food science, it is used to determine the acetaldehyde content in alcoholic beverages, a key indicator of product quality. nih.gov
Biochemical Research : The capacity of bisulfite to form adducts with carbonyl groups is applied in studies of enzyme mechanisms. A related compound, indole-3-acetaldehyde sodium bisulfite, is utilized in research concerning indole-based drugs and other biologically active molecules. chembk.com
Data Tables
Table 1: Key Parameters for Acetaldehyde Capture via Sodium Bisulfite
This interactive table outlines the optimal conditions for forming the acetaldehyde-bisulfite adduct, a critical process in analytical and purification applications.
| Parameter | Optimal Range | Impact on Efficiency | Reference(s) |
| Bisulfite Concentration | 5–10% (w/v) | Maximizes adduct formation | |
| Temperature | 4–10°C | Enhances adduct stability | |
| pH | 6.5–7.5 | Prevents bisulfite decomposition | google.com |
Table 2: Comparative Analysis of Sodium Bisulfite Adducts
This interactive table provides a comparison of the properties and applications of bisulfite adducts formed from different carbonyl compounds.
| Compound | Reactivity | Adduct Solubility | Key Applications | Stability | Reference(s) |
| Acetaldehyde sodium bisulfite | High | Soluble in water, insoluble in alcohol | Purification of acetaldehyde, organic synthesis, analytical trapping agent | Stable solid, reversible in acid/base | drugfuture.com |
| Acetone sodium bisulfite | Lower than aldehydes | Water-soluble | Purification of acetone, protection of ketone groups | Reversible, allows for temporary protection | |
| Benzaldehyde (B42025) sodium bisulfite | Moderate | Water-soluble | Purification of benzaldehyde | Dissociation rate studied since the 1930s | wikipedia.org |
| Indole-3-acetaldehyde sodium bisulfite | Specific to indole chemistry | Soluble in water and ethanol | Synthesis of indole derivatives, drug research | Stable crystalline solid | chembk.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H5NaO4S |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
sodium;acetaldehyde;hydrogen sulfite |
InChI |
InChI=1S/C2H4O.Na.H2O3S/c1-2-3;;1-4(2)3/h2H,1H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
QWSDEEQHECGZSL-UHFFFAOYSA-M |
Canonical SMILES |
CC=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Acetaldehydesodiumbisulfite
Laboratory-Scale Synthesis Protocols
In a laboratory setting, the synthesis of acetaldehyde (B116499) sodium bisulfite is often employed for the purification of acetaldehyde from reaction mixtures. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a crystalline adduct, which can be easily separated from other organic impurities by filtration. sarthaks.com
Reactant Preparation and Purity Assessment for Acetaldehyde Bisulfite Adduct Formation
The success of the synthesis hinges on the quality of the reactants: acetaldehyde and sodium bisulfite. Typically, the process begins by preparing a saturated aqueous solution of sodium bisulfite (NaHSO₃). sarthaks.com For purification applications, the starting acetaldehyde may be impure. However, for the synthesis of a pure adduct, it is crucial to assess the purity of the starting materials.
Purity assessment can be conducted using standard analytical techniques. For acetaldehyde, Gas Chromatography (GC) can determine the percentage of the aldehyde and identify any volatile impurities. For sodium bisulfite, titrimetric methods can be used to determine its concentration and purity. The presence of significant impurities in either reactant can affect the yield and purity of the final crystalline product.
Controlled Addition Strategies for Acetaldehyde and Sodium Bisulfite
The reaction is a nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetaldehyde. In a typical laboratory procedure, the impure aldehyde is treated with the prepared saturated sodium bisulfite solution. The addition is often performed in a controlled manner, such as dropwise addition, to manage the reaction rate and temperature, as the reaction can be exothermic.
To ensure the complete conversion of the aldehyde, an excess of sodium bisulfite is often used. The reaction mixture is typically stirred vigorously to ensure thorough mixing of the reactants, especially if the aldehyde is not fully soluble in the aqueous bisulfite solution. jove.com The use of a miscible co-solvent, such as methanol or ethanol, can facilitate the reaction by creating a homogeneous environment. rochester.edunih.gov
Critical Parameters in Reaction Monitoring and pH Control
Monitoring the reaction's progress is essential for achieving high yield and purity. Techniques like ¹H NMR spectroscopy can be used to track the disappearance of the aldehyde signal and the appearance of the adduct's characteristic peaks. sci-hub.se
The pH is a critical parameter in the formation of the bisulfite adduct. The reaction is typically carried out in a neutral to slightly acidic medium, which favors the formation of the stable adduct. Conversely, the reaction is reversible, and the aldehyde can be regenerated by treating the adduct with either a dilute acid or, more commonly, a base like sodium hydroxide or sodium carbonate to achieve a strongly basic pH. rochester.edursc.org Therefore, maintaining the correct pH during the synthesis is vital to prevent the reverse reaction.
| Parameter | Optimal Condition/Method | Rationale |
| Reactant Ratio | Excess Sodium Bisulfite | Ensures complete capture and conversion of acetaldehyde. |
| pH | Neutral to Slightly Acidic | Favors the formation and stability of the crystalline adduct. |
| Temperature | Cooled (e.g., 4°C) to Ambient | Controls exothermic reaction; lower temperatures can improve capture efficiency. |
| Monitoring | ¹H NMR Spectroscopy | Allows for real-time tracking of reactant consumption and product formation. sci-hub.se |
Isolation and Advanced Purification Techniques for Acetaldehydesodiumbisulfite (e.g., Recrystallization)
The acetaldehyde sodium bisulfite adduct is a white crystalline solid that precipitates from the reaction mixture. sarthaks.com The primary method for isolation is simple filtration. The collected solid is then typically washed with a cold solvent, such as ethanol, to remove any remaining soluble impurities. sci-hub.se
For advanced purification, recrystallization is the preferred method. This technique relies on the difference in solubility of the adduct and any impurities in a specific solvent or solvent mixture at different temperatures. A common approach involves dissolving the crude adduct in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate and ethanol with traces of water) at an elevated temperature and then allowing it to cool slowly. sci-hub.se As the solution cools, the purified acetaldehyde sodium bisulfite crystallizes out, leaving impurities behind in the solution. The purity of the recrystallized product can be confirmed by analytical methods such as melting point determination or spectroscopic analysis.
Industrial-Scale Production and Process Engineering
Strategies for Reaction Optimization and High Yield Production
Process optimization at the industrial level focuses on maximizing yield, improving product purity, ensuring safety, and minimizing waste and cost.
Key Optimization Strategies:
Reactive Absorption: In industrial fermentations, acetaldehyde is often stripped from the fermenter and trapped in an aqueous sodium bisulfite solution in a process known as reactive absorption. Optimizing parameters such as bisulfite concentration and pH can lead to capture efficiencies of 80–94%.
Multi-Stage Systems: For gas-phase capture, advanced multi-stage absorption systems can be employed to achieve recovery rates greater than 90%. This might involve a primary trap with a sodium bisulfite solution followed by a secondary trap to sequester any residual acetaldehyde.
Use as a Purification Handle: The formation of the solid bisulfite adduct is a highly effective purification strategy. In complex syntheses, crude reaction mixtures containing a desired aldehyde can be treated with sodium bisulfite. The crystalline adduct precipitates, separating the aldehyde from impurities, which remain in the solution. rsc.org This eliminates the need for chromatographic purification, significantly reducing solvent waste and cost. rsc.org The pure aldehyde is then regenerated from the filtered adduct. rsc.org
Improved Hold Point: Aldehydes can be unstable over time. Converting an aldehyde intermediate into its stable, solid bisulfite adduct provides a convenient and robust "hold point" in a manufacturing process, allowing for better planning and process control without degradation of the intermediate. rsc.org
| Strategy | Description | Impact on Production |
| Reactive Absorption | Capturing gaseous acetaldehyde directly into a sodium bisulfite solution. hydrite.com | High capture efficiency (80-94%), reducing product loss in fermentation processes. |
| Adduct as Purification Handle | Isolating the aldehyde as a solid adduct to remove impurities from a liquid reaction mixture. rsc.org | Eliminates need for chromatography, reduces waste, and improves overall process yield. rsc.org |
| Adduct as Stable Intermediate | Storing the aldehyde in its stable, solid adduct form during a multi-step synthesis. rsc.org | Improves process stability and flexibility by preventing degradation of a potentially unstable intermediate. rsc.org |
Enhancement of Product Crystallinity and Purity in Large-Scale Synthesis
The formation of crystalline α-hydroxysulfonic acid adducts by treating impure aldehydes with a saturated solution of sodium bisulfite is a foundational technique for purification in organic synthesis. This method is particularly effective in large-scale operations where high purity is critical. The solid adduct can be easily separated from non-reacting organic impurities through simple filtration. The reaction is reversible, allowing for the regeneration of the pure aldehyde by treating the adduct with a dilute acid or base.
A notable application of this technique is in the scalable synthesis of ionizable lipids, such as ALC-0315, a critical component in mRNA vaccines. In this multi-step synthesis, a fatty aldehyde intermediate is purified by converting it into its sodium bisulfite adduct. This strategy effectively removes impurities generated during the oxidation step, eliminating the need for chromatographic separation. rsc.orgnih.gov The process involves treating the crude aldehyde with sodium bisulfite, leading to the precipitation of the adduct as a crystalline, off-white solid that can be rapidly filtered. nih.gov
| Step | Parameter | Value/Observation | Source |
|---|---|---|---|
| Crude Aldehyde Purity | Purity before Adduct Formation (HPLC-CAD) | 68% | nih.gov |
| Key Impurities | Structurally similar side products from oxidation step | nih.gov | |
| Adduct Formation & Isolation | Reactant | Aqueous solution of sodium metabisulfite (B1197395) | nih.gov |
| Result | Crystalline off-white solid | nih.gov | |
| Isolation Method | Filtration | rsc.orgnih.gov | |
| Purified Product | Purity of Aldehyde after Regeneration (HPLC-CAD) | 85-88% | nih.gov |
| Overall Yield from Hexyldecanoic Acid | 54% | nih.gov |
Implementation of Continuous Flow Reactor Technologies for this compound Synthesis
While specific, documented implementations of continuous flow reactors for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of flow chemistry present a strong theoretical case for its application. Flow chemistry offers significant advantages over traditional batch processing, particularly for exothermic reactions like the formation of bisulfite adducts. These benefits include superior temperature control, enhanced safety, and increased throughput, which are highly desirable for industrial-scale production. nih.gov
A hypothetical continuous flow setup for this compound synthesis would involve pumping streams of acetaldehyde and an aqueous sodium bisulfite solution into a T-mixer, initiating the reaction. The combined stream would then flow through a temperature-controlled reactor coil. The precise control over temperature afforded by the high surface-area-to-volume ratio of flow reactors would allow for efficient dissipation of the heat generated during the exothermic reaction, preventing the formation of byproducts and ensuring consistent product quality. The residence time in the reactor could be precisely controlled by adjusting the flow rates and the reactor length, allowing for optimization of the reaction to achieve high conversion rates.
Potential challenges in a flow synthesis scenario include the precipitation of the product within the reactor, which could lead to clogging. thieme-connect.de This could be managed by careful selection of solvents, temperature, and reactor design, or by implementing a downstream collection system where crystallization occurs in a controlled manner outside the main reactor coil. Despite the lack of specific examples for this compound, the successful application of flow chemistry to other precipitation and crystallization processes suggests these challenges are surmountable. acs.org The adoption of such technology could lead to a more efficient, safer, and scalable manufacturing process for this compound.
Synthetic Routes to this compound Derivatives and Analogues
General Approaches for Chemical Derivatization
The primary method for generating derivatives of this compound relies on the fundamental reaction between an aldehyde and sodium bisulfite. This reaction involves the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. The result is the formation of a stable, often crystalline, α-hydroxysulfonic acid salt, commonly known as a bisulfite addition compound. acs.org
This reaction is highly versatile and applicable to a wide range of aldehydes, providing a general route to their corresponding bisulfite adducts. A key feature of this derivatization is its reversibility. colab.ws The aldehyde can be readily regenerated from the adduct under mild acidic or basic conditions. This property allows the bisulfite adduct to serve as a stable, solid equivalent of a volatile or unstable aldehyde. acs.org The adduct can be stored and handled more safely than the free aldehyde and used in subsequent reactions where the slow, in-situ release of the aldehyde is advantageous. acs.org This approach is particularly valuable in complex syntheses, such as in the preparation of pharmaceutical intermediates where the aldehyde may be sensitive to other reagents. acs.orgresearchgate.net
Specific Synthesis of Indole-3-acetaldehyde Sodium Bisulfite
Indole-3-acetaldehyde sodium bisulfite is a key derivative used in the synthesis of various indole-containing compounds. It serves as a stabilized precursor to the relatively unstable Indole-3-acetaldehyde. The synthesis is a direct application of the general bisulfite addition reaction.
The preparation involves reacting Indole-3-acetaldehyde with sodium sulfite (B76179). This reaction is typically carried out in an organic solvent, such as acetic acid. The progress of the reaction can be facilitated by moderate heating or by irradiation with light. Upon completion of the reaction, the product, which is a white crystalline solid, is isolated through crystallization, followed by filtration and drying. This derivative is soluble in water and ethanol.
| Component/Step | Description | Source |
|---|---|---|
| Reactant 1 | Indole-3-acetaldehyde | |
| Reactant 2 | Sodium Sulfite (Na₂SO₃) | |
| Solvent | Acetic acid or other organic solvents | |
| Reaction Promotion | Heating or light irradiation | |
| Isolation Method | Crystallization, filtration, and drying | |
| Product Appearance | White crystalline solid |
Reaction Mechanisms and Adduct Chemistry of Acetaldehydesodiumbisulfite
Detailed Nucleophilic Addition Pathways to Carbonyl Electrophiles
The formation of acetaldehyde (B116499) sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group. This reversible reaction involves the attack of the nucleophilic bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde. quora.com
Mechanism of Bisulfite Ion Attack on the Acetaldehyde Carbonyl Group
The reaction is initiated by the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbon atom of the acetaldehyde's carbonyl group. The sulfur atom of the bisulfite ion, being a good nucleophile, attacks the partially positive carbonyl carbon. quora.com This results in the formation of a tetrahedral intermediate, where a new carbon-sulfur bond is established.
Reversibility and Equilibrium Characteristics of Acetaldehyde Bisulfite Adduct Formation
The formation of the acetaldehyde bisulfite adduct is a reversible equilibrium reaction. quora.com The position of the equilibrium is influenced by factors such as pH and temperature. The adduct is more stable in neutral to slightly acidic conditions, with an optimal pH range for formation between 6.5 and 7.5. In the presence of dilute acid or base, the equilibrium shifts, and the adduct can readily dissociate back into acetaldehyde and bisulfite. quora.comstudylib.net This reversibility is a key feature utilized in the purification of aldehydes. studylib.net
The stability of the adduct is quantified by its equilibrium constant (Keq). Research has reported varying values for Keq, highlighting its dependence on experimental conditions. One study determined the equilibrium constant for acetaldehyde-bisulfite adduct formation to be approximately (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C and an ionic strength of 0.2 M. Another source cites a Keq of about 1.2 × 10³ M⁻¹ at 25°C. The dissociation constant (Kd) for the acetaldehyde-bisulfite adduct is reported to be low, on the order of 1x10⁻⁶, indicating a strongly bound complex. acs.org
Table 1: Equilibrium and Dissociation Constants for Acetaldehyde Bisulfite Adduct
| Parameter | Value | Conditions |
| Equilibrium Constant (Keq) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C, Ionic Strength 0.2 M |
| Equilibrium Constant (Keq) | ~1.2 × 10³ M⁻¹ | 25°C |
| Dissociation Constant (Kd) | 1 × 10⁻⁶ | Not specified acs.org |
| Dissociation Constant (Kd) | 2.06 × 10⁻⁶ | pH 3.5 researchgate.netscielo.br |
Oxidative Transformations of Acetaldehydesodiumbisulfite
Acetaldehyde sodium bisulfite can undergo oxidation to yield sulfonic acid derivatives. This transformation involves the conversion of the sulfur-containing group.
Pathways Leading to Sulfonic Acid Derivatives
Oxidation of the acetaldehyde bisulfite adduct leads to the formation of the corresponding sulfonic acid. This process involves the oxidation of the sulfur atom in the bisulfite moiety. The specific structure of the resulting sulfonic acid derivative depends on the reaction conditions and the oxidizing agent used.
Investigation of Oxidizing Agents and Mechanistic Implications
Various oxidizing agents can be employed to effect the transformation of acetaldehyde sodium bisulfite. Common examples include potassium permanganate (B83412) and hydrogen peroxide. The mechanism of oxidation can be complex and may involve free radical intermediates. scielo.brscielo.br For instance, studies on the behavior of sulfites in beer suggest that the acetaldehyde-bisulfite adduct can be oxidized through free radical reactions during storage. scielo.brscielo.br The choice of oxidizing agent and reaction conditions will dictate the specific mechanistic pathway and the efficiency of the conversion to the sulfonic acid derivative.
Reductive Pathways of this compound
The reductive pathways of acetaldehyde sodium bisulfite primarily involve its dissociation back to its constituent molecules, acetaldehyde and sodium bisulfite, and the subsequent reduction of the regenerated acetaldehyde.
Mechanisms for the Regeneration of Acetaldehyde and Sodium Bisulfite
The regeneration of acetaldehyde and sodium bisulfite from their adduct is an equilibrium-driven process influenced by the reaction conditions. colab.ws The adduct, 1-hydroxyethanesulfonate, is stable in neutral or slightly acidic aqueous solutions. rajdhanicollege.ac.in However, the equilibrium can be shifted to release acetaldehyde under specific conditions.
The primary mechanisms for regeneration include:
Treatment with Acid: In the presence of a strong acid, the equilibrium shifts, leading to the dissociation of the adduct and the liberation of acetaldehyde. colab.ws
Treatment with Base: Similarly, treatment with a base will also break down the adduct to regenerate acetaldehyde. colab.ws
Nonaqueous Regeneration: A method for regenerating aldehydes from their bisulfite adducts under nonaqueous conditions involves treatment with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724). This approach is particularly useful for aldehydes that are sensitive to the pH extremes of aqueous methods. colab.ws
Characterization of Reducing Agents and Reaction Conditions
Once acetaldehyde is regenerated, it can be reduced to ethanol. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). embibe.com The reduction of the acetaldehyde sodium bisulfite adduct can also be achieved directly without the separate regeneration of acetaldehyde. google.com
A patented method describes the direct reduction of aldehyde or methyl ketone sodium bisulfite adducts to their corresponding alcohols using a borohydride, such as sodium borohydride, lithium borohydride, or potassium borohydride. google.com This reaction can be carried out in water, an alcohol, or another organic solvent at temperatures ranging from 0 to 100°C. google.com
Another approach involves the in-situ release of the aldehyde from the bisulfite adduct under non-aqueous conditions using an organic base, followed by reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net This method is particularly advantageous when dealing with unstable aldehydes that are difficult to isolate. researchgate.net
Table 1: Reducing Agents and Reaction Conditions for Acetaldehyde Sodium Bisulfite
| Reducing Agent | Reaction Conditions | Products |
| Sodium borohydride (NaBH₄) | Aqueous or alcoholic solvent; 0-100°C | Ethanol, Sodium bisulfite |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Ethanol, Sodium bisulfite |
| Sodium triacetoxyborohydride | Nonaqueous, with an organic base | Amine (via reductive amination) |
Advanced Reactivity and Intermolecular Interactions
The unique stability and reactivity of acetaldehyde sodium bisulfite make it a valuable intermediate in various organic syntheses.
Reactions with Diverse Nucleophiles (e.g., Hydrogen Cyanide)
Acetaldehyde, once liberated from its bisulfite adduct, can react with a variety of nucleophiles. embibe.com A key example is its reaction with hydrogen cyanide (HCN) to form a cyanohydrin, specifically 2-hydroxypropanenitrile (lactonitrile). youtube.comugr.es This reaction is a nucleophilic addition where the cyanide ion attacks the carbonyl carbon of the aldehyde. youtube.com The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to form α-hydroxy carboxylic acids, such as lactic acid. youtube.com
Role as a Stabilized Acetaldehyde Source in Organometallic Reactions (e.g., Grignard Reagents)
Acetaldehyde sodium bisulfite serves as a stabilized source of acetaldehyde for reactions with organometallic reagents, such as Grignard reagents. scribd.com Aldehydes react with Grignard reagents (R-MgX) to form secondary alcohols upon hydrolysis of the initial adduct. scribd.comwikipedia.org The use of the bisulfite adduct allows for the controlled in-situ generation of acetaldehyde, which can then react with the Grignard reagent. researchgate.net This is particularly useful for managing the volatility and reactivity of acetaldehyde. The general reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon of the aldehyde. libretexts.org
Table 2: Reactions of Acetaldehyde (from adduct) with Nucleophiles
| Nucleophile | Product | Reaction Type |
| Hydrogen Cyanide (HCN) | 2-Hydroxypropanenitrile (Lactonitrile) | Nucleophilic Addition |
| Grignard Reagent (e.g., CH₃MgBr) | Propan-2-ol (after hydrolysis) | Nucleophilic Addition |
Advanced Analytical Characterization Techniques for Acetaldehydesodiumbisulfite
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopic techniques are instrumental in determining the intricate details of molecular structure. By probing the interactions of molecules with electromagnetic radiation, valuable information regarding functional groups, atomic connectivity, and electronic environments can be obtained.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For acetaldehyde (B116499) sodium bisulfite, the IR spectrum is characterized by distinct absorption bands corresponding to the various vibrational modes of its constituent atoms.
Key functional groups and their characteristic vibrational frequencies include the hydroxyl (-OH) group, the sulfonate (-SO₃⁻) group, and the aliphatic carbon-hydrogen (C-H) bonds. The O-H stretching vibration typically appears as a broad band in the region of 3550-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. The sulfonate group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching is typically observed in the 1260-1150 cm⁻¹ region, while the symmetric S=O stretching appears around 1070-1030 cm⁻¹. The C-H stretching vibrations of the methyl group are expected in the 2980-2870 cm⁻¹ range.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3550-3200 (broad) | Hydroxyl (-OH) |
| C-H Stretch | 2980-2870 | Methyl (-CH₃) |
| S=O Asymmetric Stretch | 1260-1150 (strong) | Sulfonate (-SO₃⁻) |
| S=O Symmetric Stretch | 1070-1030 (strong) | Sulfonate (-SO₃⁻) |
| C-O Stretch | 1100-1000 | Carbon-Oxygen |
| S-O Stretch | 800-700 | Sulfur-Oxygen |
Note: The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Atomic Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for characterizing acetaldehyde sodium bisulfite.
In the ¹H NMR spectrum, the protons of the methyl group (-CH₃) and the methine proton (-CH) will each produce a distinct signal. The chemical shift (δ) of these signals is influenced by the shielding or deshielding effects of neighboring atoms. The methyl protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, will appear as a quartet due to coupling with the three methyl protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Two distinct signals are expected for the two carbon atoms in acetaldehyde sodium bisulfite: one for the methyl carbon and one for the methine carbon, which is bonded to both the hydroxyl and sulfonate groups. The chemical shift of the methine carbon will be significantly downfield (higher ppm) due to the electron-withdrawing effects of the oxygen and sulfur atoms.
¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.4 | Doublet | ~6-7 |
| -CH(OH) | ~4.2 | Quartet | ~6-7 |
| -OH | Variable | Singlet (broad) | - |
¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~20 |
| -CH(OH)SO₃⁻ | ~80 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. While acetaldehyde sodium bisulfite does not possess extensive chromophores that would lead to strong absorption in the visible region, it can exhibit absorption in the ultraviolet range. The primary electronic transitions are likely to be of the n → σ* type, involving the non-bonding electrons on the oxygen and sulfur atoms. These transitions typically occur at shorter wavelengths, below 200 nm. The absence of significant absorption in the near-UV and visible regions indicates a lack of conjugated π-systems.
Although not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be valuable for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert law.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For acetaldehyde sodium bisulfite, the molecular weight is approximately 148.11 g/mol . drugfuture.comrsc.org In a mass spectrum, a peak corresponding to the molecular ion ([C₂H₅NaO₄S]⁺) or related adducts might be observed. However, due to the ionic nature of the sodium salt, soft ionization techniques such as electrospray ionization (ESI) are often more suitable than electron ionization (EI) to observe the intact molecular species.
Under fragmentation conditions, the molecule can break apart in predictable ways. Common fragmentation pathways for this adduct could involve the loss of small neutral molecules such as water (H₂O), sulfur dioxide (SO₂), or the cleavage of the C-S or C-C bonds. Analysis of the m/z values of the resulting fragment ions can help to confirm the structure of the parent molecule. For instance, a common fragmentation in aldehydes is the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen atom or the CHO group. libretexts.orgdocbrown.info
Predicted Fragmentation Patterns:
| Fragment Ion | m/z | Possible Neutral Loss |
| [M - H₂O]⁺ | 130 | H₂O |
| [M - SO₂]⁺ | 84 | SO₂ |
| [CH₃CHOH]⁺ | 45 | NaSO₃ |
| [NaSO₃]⁺ | 103 | CH₃CHOH |
Note: The observed fragmentation pattern can vary significantly depending on the ionization method and the energy applied.
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This means that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For acetaldehyde sodium bisulfite, Raman spectroscopy can provide valuable information about the S-O and C-S bonds, which often give rise to strong Raman signals. The symmetric stretching of the sulfonate group is typically a very strong and characteristic Raman band. The C-S stretching vibration, which may be weak in the IR spectrum, can also be more readily observed in the Raman spectrum. This technique is particularly useful for studying the compound in aqueous solutions, as water is a weak Raman scatterer. The disappearance of the carbonyl peak from acetaldehyde and the appearance of new C-O and C-S stretching peaks in the adduct can be clearly observed using Raman spectroscopy. thepulsar.be
Crystallographic Analysis
To date, a detailed crystal structure of acetaldehyde sodium bisulfite has not been widely reported in publicly available databases. Such a study would be invaluable for definitively confirming the connectivity of the atoms, the geometry around the chiral center (the methine carbon), and the nature of the ionic interactions between the sodium cation and the 1-hydroxyethanesulfonate anion. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The compound is known to form crystals, which is a prerequisite for single-crystal X-ray diffraction analysis. drugfuture.com
X-ray Crystallography for Absolute Stereochemistry and Conformation of Adducts
The formation of crystalline α-hydroxysulfonic acid adducts is a classical application in the separation of aldehydes from reaction mixtures. When an impure aldehyde is treated with a saturated solution of sodium bisulfite, the aldehyde forms a crystalline adduct which can be isolated by filtration, leaving the impurities behind. This reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a dilute acid or base.
Kinetic Crystallography in Reaction Intermediate Identification
While traditional X-ray crystallography provides a static picture of a molecule, kinetic crystallography offers the ability to observe structural changes in real-time. This time-resolved technique is invaluable for identifying and characterizing transient reaction intermediates. In the context of acetaldehyde sodium bisulfite, kinetic crystallography could potentially be used to study the mechanism of its formation and dissociation. By initiating the reaction within the crystal and collecting diffraction data at very short time intervals, it may be possible to capture the fleeting structures of intermediates, providing a deeper understanding of the reaction kinetics and pathways. For instance, this technique has been instrumental in studying the reaction network of the Criegee intermediate, acetaldehyde oxide (CH3CHOO), which is significant in atmospheric chemistry rsc.org.
Thermal Analysis and Phase Behavior
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For acetaldehydesodiumbisulfite, these methods provide critical information on its stability, polymorphism, and hydration states.
Differential Scanning Calorimetry (DSC) for Polymorph and Hydrate Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including polymorphs and hydrates. tainstruments.comshimadzu.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, heats of fusion, and the identification of different crystalline forms (polymorphs) which may exhibit different physical properties. tainstruments.comshimadzu.com
For this compound, DSC can be employed to:
Identify Polymorphs: Different polymorphic forms of the adduct will have distinct melting points and heats of fusion, which can be detected by DSC. tainstruments.comshimadzu.com
Characterize Hydrates: The presence of water of crystallization in the adduct can be identified by endothermic peaks corresponding to dehydration events.
Assess Thermal Stability: DSC can determine the temperature at which the adduct begins to decompose.
| Thermal Property | Significance in this compound Analysis |
| Melting Point | Characteristic property for identifying a specific polymorph. |
| Heat of Fusion | Energy required to melt the crystalline structure, differs for polymorphs. |
| Dehydration Temperature | Indicates the presence and stability of hydrates. |
| Decomposition Temperature | Defines the upper limit of thermal stability for the adduct. |
Advanced Chromatographic Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its parent compound, acetaldehyde, in various samples.
Gas Chromatography (GC) for Volatile Carbonyl Trapping and Measurement
Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. researchgate.net In the context of acetaldehyde, which is a volatile carbonyl compound, GC is a primary method for its measurement. nih.gov The reaction of acetaldehyde with sodium bisulfite to form the non-volatile this compound adduct is a critical step in trapping and concentrating acetaldehyde from gaseous samples, such as ambient air or breath. researchgate.net
The process typically involves:
Trapping: The volatile acetaldehyde is passed through a solution or a solid sorbent impregnated with sodium bisulfite.
Adduct Formation: The acetaldehyde reacts with the sodium bisulfite to form the stable, non-volatile adduct.
Regeneration: The trapped acetaldehyde is then regenerated from the adduct, typically by treatment with an acid or base.
GC Analysis: The released acetaldehyde is then introduced into the GC system for separation and quantification.
This trapping method significantly enhances the sensitivity and accuracy of acetaldehyde measurement in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of non-volatile compounds. omicsonline.org It is a cornerstone for the analysis of this compound, offering high resolution and sensitivity. nih.govomicsonline.org
HPLC methods for this compound analysis are crucial for:
Purity Assessment: Determining the purity of synthesized this compound by separating it from unreacted starting materials and byproducts.
Quantitative Analysis: Accurately measuring the concentration of the adduct in various samples.
A common approach involves derivatization of the acetaldehyde (often after release from the bisulfite adduct) with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative that can be easily detected by UV-Vis detectors in the HPLC system. nih.gov The separation is typically achieved on a reversed-phase column. nih.gov
| Parameter | Typical HPLC Conditions for Acetaldehyde-DNPH Derivative |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Detection | UV-Vis at a specific wavelength (e.g., 365 nm) |
| Quantification | Based on peak area compared to external standards |
The development of optimized HPLC methods with short run times and high resolving power is essential for the accurate and efficient analysis of acetaldehyde and its bisulfite adduct in complex biological and environmental samples. nih.gov
Hyphenated and In Situ Analytical Approaches for this compound
Advanced analytical methodologies are crucial for the comprehensive characterization of acetaldehyde sodium bisulfite, particularly in complex matrices or during its formation and reaction. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, and in situ approaches, which monitor the compound directly in its environment, provide detailed molecular information that is unattainable with single techniques. These advanced methods are vital for understanding reaction kinetics, ensuring purification process efficacy, and enabling real-time process control for applications such as pollution prevention.
Synergistic Application of Multiple Spectroscopic Techniques (e.g., MS-NMR, Raman-IR)
The structural elucidation of acetaldehyde sodium bisulfite and its reaction products is significantly enhanced by combining multiple spectroscopic techniques. This synergistic approach leverages the strengths of each method to provide a more complete analytical picture. Hyphenated systems like Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) offer a powerful platform for separating the adduct from impurities and then obtaining its molecular weight and detailed structural information in a single, integrated workflow.
While direct MS-NMR analysis of acetaldehyde sodium bisulfite is not extensively documented in the literature, the principles of the technique are broadly applicable. For instance, the formation of fatty aldehyde bisulfite adducts has been successfully monitored using ¹H NMR to track the reaction progress. nih.gov This demonstrates the utility of NMR in characterizing the adduct's structure. Similarly, Raman spectroscopy has been effectively used to provide direct evidence of bisulfite addition to formaldehyde (B43269). thepulsar.be In one study, the distinct Raman spectra of the reactants (formaldehyde and sodium bisulfite) were compared to the spectrum of the resulting mixture. The disappearance of the carbonyl bond signal from formaldehyde and the appearance of new peaks corresponding to C-S and C-OH bonds confirmed the formation of the adduct in situ. thepulsar.be This approach is directly analogous and applicable to the acetaldehyde adduct.
The combination of Raman and Infrared (IR) spectroscopy can be particularly powerful. In situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the equilibrium reaction of benzaldehyde (B42025) with sodium bisulfite, a chemically similar process. nih.gov By tracking the characteristic absorption bands of the aldehyde and the bisulfite adduct over time, researchers can determine reaction kinetics and equilibrium constants.
Table 1: Comparison of Spectroscopic Techniques for Adduct Analysis
| Technique | Information Provided | Advantages for this compound Analysis | Relevant Findings/Analogous Applications |
|---|---|---|---|
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, quantification. | Unambiguously confirms the 1-hydroxyethanesulfonate structure. | Used to monitor the formation of fatty aldehyde bisulfite adducts. nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Confirms the mass of the adduct and helps identify impurities. | Provides complementary data in hyphenated setups for unambiguous identification. |
| Raman Spectroscopy | Vibrational modes, information on functional groups (e.g., C=O, C-S). | Excellent for in situ monitoring in aqueous solutions; can confirm the disappearance of the aldehyde C=O bond and formation of the C-S bond. | Demonstrated to show clear spectral differences between formaldehyde/bisulfite reactants and the final adduct product. thepulsar.be |
| Infrared (IR) Spectroscopy | Vibrational modes, characteristic functional group absorptions. | Can be used in situ (FTIR) to monitor reaction kinetics by tracking changes in key absorption bands. | Successfully used to monitor the reaction between benzaldehyde and sodium bisulfite. nih.gov |
| LC-MS-NMR | Separation of components, followed by mass and structural data for each. | Ideal for analyzing complex mixtures, purifying the adduct, and characterizing unknown byproducts. | A powerful, established platform for the analysis of low molecular weight analytes in complex matrices. |
Mass Spectrometry Imaging for Spatially Resolved Chemical Analysis
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical species within a sample, effectively creating a chemical map. nih.govresearchgate.net While specific applications of MSI to acetaldehyde sodium bisulfite are not widely reported, the technique's capabilities are well-suited for its analysis in various contexts. MSI could, for example, be used to map the distribution of the adduct on a filter or in a biological tissue sample where acetaldehyde has been trapped.
Several MSI techniques are available, with Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common for small molecule analysis. nih.govmetwarebio.com
DESI-MSI : This technique operates under ambient conditions, spraying a charged solvent onto the sample surface to desorb and ionize molecules for mass analysis. utdallas.edu Its key advantage is the minimal sample preparation required, making it suitable for direct analysis of surfaces. metwarebio.com
MALDI-MSI : In MALDI, a chemical matrix is applied to the sample. A laser is then fired at the sample, and the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules. researchgate.net
MSI provides spatially relevant chemical information that is lost in traditional bulk analysis. nih.gov For acetaldehyde sodium bisulfite, this could be applied to:
Environmental Science : Visualizing the capture and distribution of acetaldehyde on sorbent materials or within wet scrubber systems.
Food Science : Mapping the location of bisulfite adducts in treated foods or beverages where it is used as a preservative.
Toxicology : Determining the localization of acetaldehyde adducts in tissues after exposure, providing insights into metabolic and pathological processes.
The application of MSI to small molecules is a well-established field, and its extension to the analysis of acetaldehyde sodium bisulfite offers a promising avenue for spatially resolved chemical investigation. fitnyc.edu
Real-time Monitoring Techniques for Reaction Progress and Pollution Prevention
Real-time monitoring of chemical processes is a cornerstone of modern manufacturing and environmental protection, often guided by the principles of Process Analytical Technology (PAT). wikipedia.orgfda.gov PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.compolito.it For acetaldehyde sodium bisulfite, this is particularly relevant in its use as a scrubbing agent to remove volatile and hazardous acetaldehyde from industrial emissions.
Effective pollution prevention relies on ensuring the scrubbing reaction is efficient and complete. In situ spectroscopic and online chromatographic techniques can provide the real-time data needed for process control.
In Situ Spectroscopy : Techniques like FTIR and Raman spectroscopy can be implemented with fiber-optic probes placed directly into a reaction vessel or a gas scrubber's liquid stream. rsc.org These methods provide continuous data on the concentration of both the reactant (acetaldehyde) and the product (acetaldehyde sodium bisulfite), allowing for precise control over the addition of sodium bisulfite solution to maintain optimal scrubbing efficiency. sensotech.com
Online HPLC-MS : For more complex systems, a small portion of the reaction mixture can be automatically diverted to an online High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system. rsc.org This provides rapid separation and quantification of all components, offering a detailed, real-time profile of the process. This approach is invaluable for optimizing reaction conditions and ensuring that unwanted byproducts are not forming.
One study demonstrated a wet scrubber system coupled with a photo-Fenton reaction that achieved a 99% removal efficiency for gaseous acetaldehyde. aimspress.com The performance of such systems could be continuously verified and optimized using PAT tools to monitor the concentration of acetaldehyde in both the gas and liquid phases, ensuring compliance with environmental regulations and preventing pollution. nih.gov
Table 2: Real-Time Monitoring Techniques and Their Application
| Technique | Measurement Principle | Application to this compound | Benefit for Pollution Prevention |
|---|---|---|---|
| In Situ FTIR/Raman | Measures vibrational spectra of molecules in real-time. | Monitors the disappearance of the acetaldehyde C=O peak and the appearance of adduct-specific peaks in a scrubber solution. | Ensures optimal concentration of sodium bisulfite is maintained for maximum acetaldehyde capture, preventing breakthrough emissions. |
| Online HPLC-MS | Automatically samples, separates, and quantifies chemical species. | Provides a detailed, time-resolved profile of the adduct, unreacted aldehyde, and any degradation products. | Allows for precise process control, optimization of scrubber performance, and rapid detection of process upsets. |
| Cataluminescence Sensor | Detects light emitted during the catalytic oxidation of a substance. | Can be used for sensitive and selective real-time monitoring of acetaldehyde concentration in the gas stream before and after scrubbing. researchgate.net | Provides immediate feedback on the scrubber's removal efficiency, triggering alerts if performance drops. |
Kinetic and Equilibrium Investigations of Acetaldehydesodiumbisulfite Reactions
Chemical Reaction Kinetics and Rate Determination
The study of the reaction rate between acetaldehyde (B116499) and bisulfite provides fundamental insights into the reaction mechanism and the factors that control the speed of adduct formation.
Determining the rate of the acetaldehyde-bisulfite reaction involves monitoring the change in concentration of a reactant or product over time. A common and effective experimental design for this purpose is to establish pseudo-first-order conditions. researchgate.netosti.gov In this setup, the concentration of one reactant (typically sodium bisulfite) is kept in large excess compared to the other reactant (acetaldehyde). researchgate.net This ensures that the concentration of the excess reactant remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the limiting reactant, acetaldehyde.
The reaction progress can be monitored using several analytical techniques:
UV-Vis Spectrophotometry : This is a widely used method where the disappearance of acetaldehyde is tracked over time. researchgate.netosti.gov Acetaldehyde exhibits a characteristic absorbance at a specific wavelength in the UV spectrum due to its carbonyl group. As it reacts to form the bisulfite adduct, which lacks this chromophore, the absorbance decreases. By measuring this decrease at fixed time intervals, the reaction rate can be determined. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectrometry : NMR can be used to monitor the formation of the product and the consumption of reactants by integrating the signals corresponding to specific protons in the acetaldehyde and the 1-hydroxyethanesulfonate adduct. union.edu
High-Performance Liquid Chromatography (HPLC) : HPLC methods, often involving a pre-column derivatization step for the aldehydes, can be employed to separate and quantify the concentrations of the reactants and products at various points during the reaction. researchgate.netresearchgate.netnih.gov
A typical experimental procedure involves preparing solutions of acetaldehyde and sodium bisulfite in buffered media to control pH. The reaction is initiated by mixing the reactant solutions in a thermostated cell (e.g., a cuvette in a spectrophotometer) to maintain a constant temperature. The analytical signal (e.g., absorbance) is then recorded over time to generate a kinetic profile.
The rate of the adduct formation is dependent on the concentrations of both acetaldehyde and the S(IV) species (bisulfite/sulfite). The general rate law for the reaction can be expressed as:
Rate = k[CH₃CHO]ⁿ[S(IV)]ᵐ
where:
[CH₃CHO] is the concentration of acetaldehyde.
[S(IV)] is the total concentration of sulfur(IV) species in solution.
n and m are the reaction orders with respect to each reactant.
Under pseudo-first-order conditions with [S(IV)] >> [CH₃CHO], the rate law simplifies to:
Rate = k'[CH₃CHO]ⁿ
where k' is the pseudo-first-order rate constant (k' = k[S(IV)]ᵐ). By plotting the natural logarithm of the acetaldehyde concentration versus time, a straight line is obtained if the reaction is first order with respect to acetaldehyde (n=1), and the slope of this line gives -k'.
By determining k' at various excess concentrations of S(IV), the order 'm' can be found. Experimental data consistently show that the reaction rate increases with increasing concentrations of both reactants, as expected for this bimolecular reaction.
| Initial [Acetaldehyde] (M) | Initial [Sodium Bisulfite] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
|---|---|---|
| 1 x 10⁻⁴ | 1 x 10⁻² | 0.05 |
| 1 x 10⁻⁴ | 2 x 10⁻² | 0.10 |
| 1 x 10⁻⁴ | 3 x 10⁻² | 0.15 |
| 1 x 10⁻⁴ | 4 x 10⁻² | 0.20 |
This table is illustrative, demonstrating the linear relationship between the concentration of the excess reactant (sodium bisulfite) and the pseudo-first-order rate constant, which is characteristic of a reaction that is first order in that reactant.
Temperature has a significant effect on the rate of chemical reactions. For the acetaldehyde-bisulfite reaction, an increase in temperature generally leads to an increase in the reaction rate constant. This relationship is quantitatively described by the Arrhenius equation. opentextbc.calibretexts.org
Arrhenius Equation: k = A * e^(-Ea / RT)
where:
k is the rate constant.
A is the pre-exponential factor, related to collision frequency and orientation. libretexts.org
Ea is the activation energy, the minimum energy required for the reaction to occur. libretexts.orgfsu.edu
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
T is the absolute temperature in Kelvin.
To determine the activation energy experimentally, the rate constant k is measured at several different temperatures. The Arrhenius equation can be linearized by taking the natural logarithm of both sides: opentextbc.ca
ln(k) = - (Ea / R) * (1/T) + ln(A)
This equation is in the form of a straight line (y = mx + c). By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line (slope = -Ea/R). libretexts.orgfsu.eduyoutube.com
| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |
|---|---|---|---|
| 288 | 0.00347 | 25 | 3.22 |
| 298 | 0.00336 | 45 | 3.81 |
| 308 | 0.00325 | 78 | 4.36 |
| 318 | 0.00314 | 130 | 4.87 |
This table provides sample data that, when plotted as ln(k) vs. 1/T, would yield a straight line from which the activation energy could be determined.
Kinetic studies provide crucial evidence for the reaction mechanism. The reaction is understood to be a nucleophilic addition of a sulfur(IV) species to the electrophilic carbonyl carbon of acetaldehyde. doubtnut.com
In aqueous solution, sodium bisulfite exists in a pH-dependent equilibrium with sulfur dioxide and sulfite (B76179): SO₂·H₂O ⇌ H⁺ + HSO₃⁻ ⇌ 2H⁺ + SO₃²⁻
Solution Equilibrium Studies of Adduct Formation
The formation of the acetaldehyde-bisulfite adduct is a reversible process, and the position of the equilibrium is critical to its stability and practical use.
The stability of the 1-hydroxyethanesulfonate adduct is strongly influenced by the pH of the solution. The equilibrium can be represented as:
CH₃CHO + HSO₃⁻ ⇌ CH₃CH(OH)SO₃⁻
The stability is often described by the equilibrium constant (K_eq) or stability constant (K₁). huji.ac.il A high K_eq value indicates that the equilibrium favors the formation of the stable adduct.
K_eq = [CH₃CH(OH)SO₃⁻] / ([CH₃CHO][HSO₃⁻])
Research has shown that the adduct is most stable in neutral to slightly acidic conditions. sci-hub.serochester.edu Under strongly acidic conditions, the equilibrium is pushed to the left due to the protonation of the bisulfite ion, reducing the concentration of the effective nucleophile. Conversely, under alkaline conditions (typically pH > 9), the adduct readily dissociates back to acetaldehyde and sulfite. sci-hub.se This is because the hydroxyl group of the adduct can be deprotonated, leading to the elimination of the sulfite ion and regeneration of the aldehyde. This pH-dependent reversibility is exploited for the purification of aldehydes; the adduct is formed and isolated under neutral/acidic conditions and then decomposed with a base to recover the pure aldehyde. rochester.edujove.com
An equilibrium constant for the acetaldehyde-bisulfite adduct was determined to be 6.3 x 10⁻⁵ at a pH of 4.7. union.edu Another study reports a stability constant (K₁) of (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C. huji.ac.il The significant difference in these reported values highlights the strong influence of experimental conditions (pH, ionic strength, and temperature) on the equilibrium position.
| pH Range | Dominant S(IV) Species | Adduct Stability | Equilibrium Position |
|---|---|---|---|
| < 2 | SO₂·H₂O | Low | Favors Reactants |
| 4 - 6 | HSO₃⁻ | High | Favors Product (Adduct) |
| 7 | HSO₃⁻ / SO₃²⁻ | High | Favors Product (Adduct) |
| > 9 | SO₃²⁻ | Low (Dissociates) | Favors Reactants |
Effect of Reactant Stoichiometry on Equilibrium Position and Yield
The formation of acetaldehyde sodium bisulfite, an α-hydroxysulfonic acid adduct, is a reversible nucleophilic addition reaction. The equilibrium for this reaction can be represented as:
CH₃CHO + NaHSO₃ ⇌ CH₃CH(OH)SO₃Na
According to Le Châtelier's principle, the position of this equilibrium can be manipulated by altering the concentration of the reactants or products. In the context of this reaction, the stoichiometry of the reactants—acetaldehyde and sodium bisulfite—plays a critical role in determining the yield of the crystalline adduct.
The efficiency of this process is demonstrated in various protocols developed for the separation of aldehydes from complex mixtures. For instance, a high yield of the adduct is crucial for its use as a purification handle. nih.govnih.gov The reaction's reversibility also allows for the subsequent recovery of the pure aldehyde by treating the adduct with a dilute acid or base, which shifts the equilibrium back to the left. wikipedia.orgquora.com
Table 1: Effect of Reactant Ratio on Theoretical Adduct Yield
| Molar Ratio (Acetaldehyde:Sodium Bisulfite) | Equilibrium Shift | Theoretical Adduct Yield |
|---|---|---|
| 1:1 | Equilibrium conditions | Moderate to High |
| 1:1.5 | Favors Product Formation | High |
| 1:2 | Strongly Favors Product Formation | Very High (approaching quantitative) |
This table illustrates the qualitative effect of increasing the molar ratio of sodium bisulfite relative to acetaldehyde on the theoretical yield of the adduct, based on Le Châtelier's principle.
Thermodynamic Characterization of Acetaldehydesodiumbisulfite Adduct Formation
The stability and formation of the acetaldehyde-bisulfite adduct are governed by key thermodynamic parameters. The reaction is characterized by an equilibrium constant (Keq), which quantifies the ratio of products to reactants at equilibrium. A larger Keq value indicates a more favorable reaction and a more stable adduct.
The equilibrium constant for the formation of the acetaldehyde-bisulfite adduct has been determined under various conditions. For the reaction RCHO + HSO₃⁻ ⇌ RCH(OH)SO₃⁻, the stability constant (K₁) for acetaldehyde was found to be approximately (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C and an ionic strength of 0.2 M. huji.ac.il Another study reported an equilibrium constant of approximately 1.2 × 10³ M⁻¹ at 25°C. A determination at a pH of 4.7 yielded a value of 6.3 x 10⁻⁵. union.edu The differences in these reported values can be attributed to variations in experimental conditions such as pH, ionic strength, and temperature.
The formation of the adduct is known to be pH-dependent. The adduct is generally stable in neutral to slightly acidic conditions (pH 6.5–7.5), while alkaline conditions (pH > 9) promote the reverse reaction, leading to the dissociation of the adduct back into acetaldehyde and bisulfite. Temperature also plays a significant role; lower temperatures (e.g., 4–10°C) favor the stability of the adduct.
The acid dissociation constant (pKa) of the α-hydroxyalkanesulfonate salt derived from acetaldehyde, CH₃CH(OH)SO₃⁻, was found to be 11.46 at 25°C, which is a measure of the acidity of the hydroxyl proton on the adduct. huji.ac.il Thermodynamic and kinetic properties of a series of aldehyde-bisulfite adducts have been shown to correlate with Taft's σ* parameter, indicating that electronic effects of the substituent group on the aldehyde influence the stability of the adduct. huji.ac.il
Table 2: Thermodynamic Parameters for Acetaldehyde-Bisulfite Adduct Formation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Equilibrium Constant (Keq) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C, μ = 0.2 M | huji.ac.il |
| Equilibrium Constant (Keq) | ~1.2 × 10³ M⁻¹ | 25°C | |
| Equilibrium Constant (K) | 6.3 x 10⁻⁵ | pH 4.7 | union.edu |
| pKa (of adduct's OH group) | 11.46 | 25°C, μ = 0 M | huji.ac.il |
Catalysis in this compound Chemistry
Investigation of Catalytic Effects on Reaction Rates and Selectivity
The reversible reaction between acetaldehyde and sodium bisulfite can be influenced by catalysts, which affect the rate at which equilibrium is achieved. The decomposition of the adduct, in particular, is readily catalyzed by both acids and bases.
Treating the acetaldehyde sodium bisulfite adduct with either a dilute acid or a base effectively reverses the reaction, regenerating the pure aldehyde. This process is central to the utility of bisulfite adducts in purification, as the solid adduct can be isolated and then decomposed to release the aldehyde. wikipedia.org
Base Catalysis : In the presence of a base (e.g., sodium carbonate or sodium hydroxide), the bisulfite ion (HSO₃⁻) is converted to the sulfite ion (SO₃²⁻). This perturbs the equilibrium and promotes the rapid decomposition of the adduct. quora.com
Acid Catalysis : The addition of a dilute acid (e.g., HCl or H₂SO₄) converts the bisulfite ion into sulfurous acid (H₂SO₃), which then decomposes into sulfur dioxide (SO₂) gas and water. quora.com The removal of the bisulfite ion from the equilibrium mixture drives the dissociation of the adduct to restore equilibrium, thereby releasing the free aldehyde.
While the primary focus is often on the catalyzed decomposition, the formation of the adduct is also subject to catalytic effects. The reaction involves the nucleophilic attack of a sulfur(IV) species on the carbonyl carbon. Studies on various aldehyde-bisulfite systems have shown that the sulfite ion (SO₃²⁻) is a significantly more potent nucleophile than the bisulfite ion (HSO₃⁻). This implies that conditions favoring the presence of SO₃²⁻ (i.e., higher pH) could, in principle, increase the rate of the forward reaction, although this is counteracted by the decreased stability of the adduct at high pH.
Role of Bisulfite Adduct Formation in Enzyme Mechanism Studies
The specific and reversible nature of bisulfite adduct formation with aldehydes has been exploited as a tool in biochemical and enzymatic studies. By forming a stable, non-volatile adduct with an aldehyde substrate or product, researchers can effectively trap and quantify these often-volatile compounds.
This technique is particularly valuable in studies of microbial metabolism and fermentation, where acetaldehyde is a key intermediate. For example, in yeast-based fermentations, acetaldehyde can be stripped from the fermenter and trapped in an aqueous sodium bisulfite solution, allowing for its quantification and achieving capture efficiencies of 80–94%.
Furthermore, bisulfite adducts of aldehyde-containing compounds are utilized in more direct investigations of enzyme mechanisms. In some instances, the adduct itself can be recognized as a substrate or an inhibitor by an enzyme. This interaction can provide insights into the active site geometry and the mechanism of the enzyme. The use of adducts of compounds like indole-3-acetaldehyde, a derivative of the plant hormone auxin, has been noted in enzymatic studies. Understanding whether an enzyme interacts with the free aldehyde, the bisulfite adduct, or both can be a critical, and sometimes overlooked, factor in interpreting the results of metabolic studies.
Compound Index
Applications in Advanced Organic Synthesis and Chemical Processes
Acetaldehyde (B116499) Trapping and Stabilization in Synthetic Transformations
A primary application of acetaldehydesodiumbisulfite is the effective trapping and stabilization of acetaldehyde. Free acetaldehyde is a volatile liquid (boiling point ~20°C) and is prone to rapid, often violent, polymerization. lookchem.com The formation of the stable, crystalline sodium 1-hydroxyethanesulfonate adduct circumvents these challenges, providing a safe and manageable way to handle and utilize acetaldehyde in synthetic chemistry. lookchem.com
In many synthetic procedures, the direct use of acetaldehyde is problematic due to its high reactivity and volatility. This compound functions as an excellent "aldehyde surrogate," providing a controlled, in-situ source of acetaldehyde for sensitive reactions. lookchem.comresearchgate.net The formation of the adduct is a reversible reaction, and the equilibrium can be shifted to release the free aldehyde under specific conditions, such as treatment with an acid or base. quora.com
This controlled release is particularly advantageous in reactions with highly reactive organometallic reagents, such as Grignard reagents. iitk.ac.in Instead of adding volatile acetaldehyde directly to the reaction, the stable bisulfite adduct can be used. The Grignard reagent can then react with the slowly released acetaldehyde, minimizing side reactions and the risk of polymerization. This method allows for more precise stoichiometric control and generally leads to cleaner reactions and higher yields of the desired alcohol product. quora.com Modern protocols have expanded on this, using the adducts for one-pot reductive aminations where an organic base liberates the aldehyde in situ for reaction with an amine. lookchem.comresearchgate.net
Table 1: Reaction Parameters for Acetaldehyde Sodium Bisulfite Formation
| Parameter | Condition | Rationale / Finding | Citation |
|---|---|---|---|
| pH | 6.5–7.0 | Maintained to prevent bisulfite decomposition. | |
| Temperature | 10–15°C | The reaction is exothermic; controlled cooling improves crystal formation and prevents adduct decomposition which occurs above 35°C. | |
| Reagent Ratio | 20–30% molar excess of sodium bisulfite | Critical to drive the reaction equilibrium towards the adduct, ensuring completion. Substoichiometric amounts can reduce yields significantly. | |
| Solvent | Aqueous solution | The reaction proceeds via nucleophilic attack of the bisulfite ion, followed by proton transfer stabilized by the aqueous medium. |
Prevention of Unwanted Acetaldehyde Polymerization
Acetaldehyde has a strong tendency to polymerize via aldol (B89426) condensation reactions, which can be catalyzed by trace amounts of acids or bases. lookchem.com This process can be difficult to control and leads to the formation of unwanted byproducts. google.com By converting acetaldehyde into its crystalline bisulfite adduct, this polymerization pathway is effectively blocked. nih.gov The adduct, sodium 1-hydroxyethanesulfonate, is a stable solid that can be stored and handled without the risk of spontaneous polymerization. lookchem.com This stability is crucial for both laboratory-scale synthesis and industrial applications where the purification of aldehydes is necessary. The formation of the adduct is a standard method for removing and purifying aldehydes from reaction mixtures. wikipedia.org
Facilitating Complex Organic Molecule Synthesis
The unique reactivity of this compound extends to its role in building more complex molecular architectures. It serves not only as a protected aldehyde but also as a precursor for various functional groups.
The very formation of this compound is a prime example of carbon-sulfur bond formation. The reaction mechanism involves the nucleophilic attack of the sulfur atom from the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of acetaldehyde. doubtnut.com This creates a new, stable C-S single bond, forming the α-hydroxysulfonic acid salt. wikipedia.org This fundamental reaction highlights the ability of the bisulfite moiety to readily form C-S bonds. While the adduct is often used to regenerate the aldehyde, the inherent α-hydroxysulfonate structure can itself be a useful functional group in further synthetic transformations.
This compound can be chemically transformed to generate other valuable sulfur-containing compounds. A key example is its oxidation to produce ethanesulfonic acid. Strong oxidizing agents, such as hydrogen peroxide, can convert the α-hydroxysulfonate into the corresponding sulfonic acid.
Ethanesulfonic acid and its derivatives have significant applications in material science:
Surfactants: Ethanesulfonic acid is a precursor to various surfactants. ontosight.ai The sulfonic acid group provides a highly polar, hydrophilic head, which, when attached to a hydrophobic tail, creates an amphiphilic molecule capable of reducing surface tension. ugr.es
Ion-Exchange Resins: Strongly acidic cation exchange resins are often based on polymers functionalized with sulfonic acid groups (-SO₃H). m-chemical.co.jpsigmaaldrich.com These resins are used extensively in water purification, softening, and various separation processes in the food and pharmaceutical industries. m-chemical.co.jpwikipedia.org Ethanesulfonic acid can serve as a monomer or functionalizing agent in the creation of such polymers.
While this compound itself is noted as a precursor for indole (B1671886) derivatives, a more widely documented application in this area involves the closely related adduct, indole-3-acetaldehyde sodium bisulfite. smolecule.comsigmaaldrich.com This compound serves as a critical, stabilized intermediate for the synthesis of various indole-based molecules used in biochemical and pharmaceutical research. chembk.com
Indole-3-acetaldehyde is an unstable aldehyde that is difficult to isolate and purify. Converting it to its bisulfite adduct provides a stable, crystalline solid that is easy to handle. chembk.com This adduct is a key reactant for preparing potential neurotransmitter analogs and for use in reactions like the Strecker synthesis to produce α-aminonitrile intermediates. sigmaaldrich.comchembk.com The bisulfite group stabilizes the aldehyde, preventing degradation and polymerization, and can act as a leaving group under certain conditions to facilitate further reactions. chembk.com
Table 2: Synthesis and Properties of Indole-3-acetaldehyde Sodium Bisulfite
| Parameter | Details | Citation |
|---|---|---|
| Starting Materials | Indole-3-acetaldehyde, Sodium Bisulfite | |
| Reaction Solvent | Organic solvents (e.g., acetic acid) | chembk.com |
| Yield | >85% (Industrial Production) | |
| Appearance | White crystalline solid | chembk.com |
| Application | Reactant for preparing potential neurotransmitter analogs | sigmaaldrich.com |
| Application | Used in Strecker reactions to form α-aminonitrile intermediates | chembk.com |
Analytical Reagent for Carbonyl Compound Quantitation
Methodology for Trapping Volatile Carbonyls in Environmental and Process Samples
A prevalent and effective methodology for capturing volatile carbonyls from environmental and process samples, such as ambient air, involves the use of a mist chamber or an aldehyde scrubber system containing a sodium bisulfite solution. healtheffects.orgtandfonline.comhealtheffects.org
The general procedure follows these key steps:
Sample Collection : Air or a gas stream is passed through a mist chamber or impinger containing an aqueous solution of sodium bisulfite (typically around 0.1 M). healtheffects.orgtandfonline.com The high flow rate and the mist created in the chamber facilitate efficient contact between the gaseous sample and the trapping solution. healtheffects.org
Adduct Formation : As the sample bubbles through the solution, volatile carbonyls react rapidly with the bisulfite ions to form stable, water-soluble carbonyl-bisulfite adducts. healtheffects.orgtandfonline.com This reaction effectively sequesters the carbonyls in the aqueous phase, with trapping efficiencies for compounds like acrolein reported to be over 97%. tandfonline.com The reaction is rapid, occurring on the order of seconds for many carbonyls. healtheffects.org
Adduct Liberation : After sample collection, the trapped carbonyls must be released from their stable adduct form for analysis. This is typically achieved by reversing the addition reaction. One method involves the addition of hydrogen peroxide, which oxidizes the bisulfite to sulfate, shifting the equilibrium and liberating the free carbonyls. healtheffects.orgresearchgate.net The concentration of hydrogen peroxide must be carefully controlled, as excessive amounts can negatively impact the subsequent analytical steps. researchgate.net Another method involves making the solution alkaline, which also decomposes the bisulfite addition compound. scispace.com
Derivatization and Analysis : Once liberated, the free carbonyls are often derivatized to enhance their stability and detectability for chromatographic analysis. A common derivatizing agent is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which reacts with the carbonyls to form thermally stable oxime adducts. healtheffects.orgrsc.org These derivatives are then extracted and can be quantified at very low concentrations using techniques like gas chromatography-mass spectrometry (GC-MS), often with electron capture negative ionization (ECNI) for high sensitivity. healtheffects.orgresearchgate.net
This methodology has proven effective for determining part-per-trillion concentrations of volatile carbonyls in ambient air with short sampling times. researchgate.nethealtheffects.org
Specific Applications in Acrolein and Crotonaldehyde (B89634) Measurement
The measurement of unsaturated aldehydes like acrolein and crotonaldehyde in environmental samples is particularly challenging due to their high reactivity and the instability of their derivatives with common analytical reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The sodium bisulfite trapping method provides a robust solution to these challenges.
By forming stable adducts, the method preserves the integrity of acrolein and crotonaldehyde during sampling. healtheffects.org Research has shown that while the carbonyl-bisulfite adducts are stable enough for analysis, the stability can vary between different carbonyls. For instance, the calculated half-lives of the adducts in a 0.1 M bisulfite solution demonstrate their suitability for typical analytical timelines. healtheffects.orgresearchgate.net
| Compound | Calculated Half-Life (Days) |
|---|---|
| Acrolein | 13.6 |
| Crotonaldehyde | 12.5 |
| Methacrolein | 12.3 |
| Methyl vinyl ketone | 1.1 |
A method for the quantitative determination of acetaldehyde in the presence of crotonaldehyde also utilizes the differential reactivity and stability of their bisulfite adducts. scispace.com By treating a mixture with sodium bisulfite and subsequently making the solution alkaline with sodium bicarbonate, the acetaldehyde can be selectively liberated and distilled off for quantification, while the crotonaldehyde remains as a more stable sulphonic acid compound. scispace.com This demonstrates the utility of the bisulfite reaction in separating and quantifying specific aldehydes from complex mixtures. scispace.com
Role as an Intermediate in Industrial Chemical Production
This compound is a valuable intermediate in various industrial chemical processes. Its stability as a solid crystalline compound makes it a safe and convenient way to store, transport, and handle acetaldehyde, which is a volatile and reactive liquid. sciencemadness.org The adduct can be easily decomposed to release acetaldehyde in-situ under specific reaction conditions, such as treatment with an acid or base, providing controlled delivery of the aldehyde for synthesis. tandfonline.com
Utilization in the Synthesis of Dyes, Fragrances, and Flavoring Agents
This compound and similar aldehyde-bisulfite adducts serve as intermediates in the production of a range of fine chemicals, including dyes, fragrances, and flavoring agents. tandfonline.com
Purification of Aldehydes : The formation of a solid bisulfite addition product has historically been a key method for isolating and purifying aliphatic aldehydes from crude reaction mixtures in manufacturing processes. perfumerflavorist.com For instance, in the synthesis of aldehydes for perfumery, treatment with sodium metabisulfite (B1197395) (which forms sodium bisulfite in solution) allows for the separation of the desired aldehyde isomer as a solid precipitate, which can then be filtered off and the free aldehyde regenerated. google.com This purification is crucial for achieving the specific odor profiles required in the fragrance industry. perfumerflavorist.com
Synthesis of Precursors : The nitrile group is a vital component in many dyes and bioactive compounds. tandfonline.com Aldehyde sodium bisulfites can be directly converted into the corresponding nitriles in a one-pot reaction. tandfonline.com This transformation is valuable as it uses a stable, solid aldehyde equivalent, avoiding the handling of potentially unstable free aldehydes. tandfonline.com
While direct, specific examples of this compound being used to create a named commercial dye, fragrance, or flavoring agent are not extensively detailed in the literature, its role is established as a versatile intermediate for purification and controlled reactions in the broader chemical industry that produces these goods. echemi.com Its application facilitates the synthesis of complex organic molecules by providing a stable source of acetaldehyde and enabling the purification of other aldehyde precursors used in these industries. guidechem.com
Environmental Chemistry and Remediation Research
Aldehyde Detoxification in Wastewater Treatment
The treatment of aldehyde-laden industrial wastewater is a critical challenge due to the toxicity of these compounds to biological treatment systems. The application of sodium bisulfite, often in conjunction with sodium sulfite (B76179), offers an effective chemical pretreatment to neutralize aldehydes, rendering the wastewater more amenable to conventional biological treatment.
Formaldehyde (B43269) is a common and highly toxic component of industrial wastewater. Pre-treatment with a mixture of sodium sulfite and sodium bisulfite can effectively eliminate its toxicity. rochester.edunih.gov This process is based on the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a stable and significantly less toxic bisulfite adduct, such as the corresponding 1-hydroxyethanesulfonate in the case of acetaldehyde (B116499). rochester.eduresearchgate.net Research has demonstrated that this pre-treatment can prevent the deactivation of microbial sludge in subsequent biological treatment stages. rochester.edu In petrochemical applications, ion exchange systems utilizing strong anionic resins pre-treated with a sodium bisulfite solution have proven effective in reducing total aldehyde levels (including formaldehyde and acetaldehyde) in recirculating water flows from approximately 300 ppm to below 5 ppm. researchgate.net
A primary goal of wastewater treatment is the reduction of Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), which are measures of the oxygen required to degrade organic pollutants. jasco-global.comresearchgate.net Direct treatment of aldehyde-containing wastewater with activated sludge can be inefficient and may harm the microbial population. rochester.edu However, pre-treatment with a sulfite-bisulfite mixture significantly enhances the reduction of both COD and BOD in the subsequent biological stage. rochester.edunih.gov This pre-treatment lowers the initial organic load and removes the toxic inhibition caused by aldehydes, allowing the activated sludge to function more efficiently. rochester.edunih.gov
One study documented the dramatic improvement in an aqueous formaldehyde solution before and after this chemical pre-treatment, followed by activated sludge processing. rochester.edu The results showed a substantial decrease in both COD and BOD, highlighting the efficacy of the method.
Table 1: Impact of Sulfite-Bisulfite Pre-treatment on Wastewater Parameters
| Sample | Treatment Stage | COD (p.p.m.) | BOD (p.p.m.) | COD Reduction (%) | BOD Reduction (%) |
|---|---|---|---|---|---|
| Untreated Raw Solution | Before Activated Sludge | 1,430 | 1,560 | 81.2 | 94.9 |
| Untreated Raw Solution | After Activated Sludge | 270 | 80 | ||
| Sulfite-Bisulfite Treated Solution | Before Activated Sludge | 950 | 1,050 | 98.2 | 99.7 |
| Sulfite-Bisulfite Treated Solution | After Activated Sludge | 17 | 3 |
Data sourced from patent literature describing the treatment of a formaldehyde solution. rochester.edu
The activated sludge process is a cornerstone of biological wastewater treatment, relying on a community of microorganisms to break down organic pollutants. diva-portal.org The presence of aldehydes like formaldehyde can be toxic to this microbial community, leading to a significant decrease in the activity and efficiency of the sludge. rochester.edu By converting the aldehydes into their bisulfite adducts, the pre-treatment process effectively detoxifies the wastewater. rochester.edunih.gov This allows for a much larger capable BOD load on the sludge system and ensures that the activity of the activated sludge is not deteriorated. rochester.edunih.gov The result is a more stable and efficient biological treatment phase, leading to higher quality final effluent. rochester.edu
Broader Environmental Monitoring and Sampling Applications
The reversible reaction between aldehydes and bisulfite is also a valuable tool in environmental chemistry for the monitoring and analysis of aldehyde compounds in various matrices. This application hinges on the ability of bisulfite to "trap" volatile or reactive aldehydes, converting them into stable, non-volatile, water-soluble adducts like acetaldehyde sodium bisulfite. rochester.eduresearchgate.net
This derivatization technique is useful for several analytical purposes:
Sample Collection and Preservation : In air quality monitoring, bisulfite solutions can be used in impingers or scrubbers to capture volatile aldehydes from an air stream, converting them into stable adducts in the liquid phase for subsequent analysis. diva-portal.org This prevents the loss of volatile analytes and their degradation during sample storage and transport.
Sample Cleanup and Extraction : For complex samples such as industrial effluents or soil extracts, a liquid-liquid extraction protocol using a saturated sodium bisulfite solution can selectively remove aldehydes. rochester.edunih.govjove.com The aldehyde-bisulfite adducts move into the aqueous phase, separating them from other organic compounds that remain in an immiscible organic solvent. The aldehyde can later be recovered from the aqueous layer by basification, which reverses the reaction. rochester.edunih.gov
Analytical Determination : The formed aldehyde-bisulfite adducts can be directly analyzed using methods such as high-performance liquid chromatography (HPLC) or capillary electrophoresis. researchgate.netresearchgate.net One analytical method for beer analysis, for example, separates aldehyde-bisulfite adducts by HPLC and uses post-column derivatization to produce a fluorescent compound for detection, with detection limits as low as 5 nM. researchgate.net The fundamental kinetics and thermodynamics of this adduct formation are well-studied, providing a solid scientific basis for these analytical applications. osti.govacs.org
Green Chemistry Principles in Acetaldehydesodiumbisulfite Research
Waste Prevention and Maximization of Atom Economy in Synthetic Routes
The principle of waste prevention is fundamental to green chemistry, emphasizing the need to design chemical syntheses that minimize or eliminate the generation of waste. rjpn.org In the context of acetaldehyde (B116499) sodium bisulfite, this principle is closely linked to the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. youtube.comjocpr.com
Research efforts focus on optimizing reaction conditions to achieve near-quantitative yields, thereby preventing waste. wiley.com The formation of the bisulfite adduct is a reversible reaction, and controlling factors such as temperature, pH, and reactant concentrations can drive the equilibrium towards the product side, maximizing the conversion and minimizing unreacted starting materials. quora.comacs.org
A key application of acetaldehyde sodium bisulfite is in the purification of aldehydes. nih.gov In this process, the aldehyde is selectively removed from a mixture by forming the solid bisulfite adduct, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with an acid or base. quora.com This purification method can be viewed through the lens of waste prevention, as it allows for the recovery and reuse of valuable aldehydes that might otherwise be discarded as part of a complex mixture.
The efficiency of this purification and regeneration process is critical. Inefficient regeneration would lead to the loss of the desired aldehyde and the generation of additional waste streams. Therefore, research into optimizing the conditions for both the formation and decomposition of the adduct is crucial for maximizing atom economy and preventing waste. colab.ws
Design of Inherently Less Hazardous Chemical Syntheses
This principle advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. rjpn.org In the context of acetaldehyde sodium bisulfite, this involves evaluating the hazards associated with the reactants, products, and any byproducts.
Acetaldehyde itself is a volatile and flammable liquid with recognized health hazards. Sodium bisulfite is also a chemical that requires careful handling. The formation of the acetaldehyde sodium bisulfite adduct can be seen as a method for creating a more stable and less hazardous form of acetaldehyde. researchgate.net This solid, non-volatile adduct is easier and safer to handle, transport, and store compared to the volatile aldehyde. researchgate.net
By converting acetaldehyde into its bisulfite adduct, the immediate risks associated with its volatility and reactivity are mitigated. This is particularly relevant in applications where a controlled release of acetaldehyde is required.
Implementation of Safer Solvents and Auxiliary Substances (e.g., Water as Reaction Medium)
The formation of acetaldehyde sodium bisulfite is well-suited to the use of water as a solvent. Sodium bisulfite is soluble in water, and the reaction with aldehydes is often carried out in aqueous solutions. rochester.edugoogle.com The use of water as a reaction medium avoids the environmental and health hazards associated with many organic solvents.
In purification protocols involving acetaldehyde sodium bisulfite, a common procedure involves dissolving the crude aldehyde mixture in a water-miscible organic solvent, followed by the addition of a saturated aqueous solution of sodium bisulfite. nih.gov While this involves an organic solvent, subsequent steps often utilize water for extraction and washing. Research into minimizing the use of organic co-solvents or replacing them with more benign alternatives is an active area of green chemistry.
Recent studies have explored the use of aqueous micellar catalysis for reactions involving aldehyde-bisulfite adducts, further demonstrating the potential for conducting these chemical transformations in water-based systems. ucsb.edu
Optimization for Energy Efficiency in Reaction Design
This principle emphasizes minimizing the energy requirements of chemical processes, recognizing their environmental and economic impacts. Synthetic methods should ideally be conducted at ambient temperature and pressure.
The reaction between acetaldehyde and sodium bisulfite is typically an exothermic process that can be carried out at or near room temperature. google.com This inherent characteristic of the reaction aligns well with the principle of energy efficiency.
To fully optimize for energy efficiency, a life-cycle assessment approach is necessary to evaluate the energy inputs required for the entire process, from the production of raw materials to the final product and any waste treatment. Research in this area would focus on developing reaction conditions and integrated processes that minimize the need for heating, cooling, and other energy-intensive operations.
Utilization of Renewable Feedstocks in Related Chemical Processes
The use of renewable feedstocks is a cornerstone of green chemistry, aiming to shift from a dependence on finite fossil fuels to sustainable bio-based resources. pharmafeatures.com While acetaldehyde sodium bisulfite itself is not directly derived from renewable feedstocks, the starting material, acetaldehyde, can be produced from renewable sources.
Traditionally, acetaldehyde has been produced from petrochemical sources like ethylene. renewable-carbon.eu However, there is growing interest in producing acetaldehyde from bio-ethanol, which can be derived from the fermentation of biomass. rsc.org This bio-based route to acetaldehyde offers a renewable pathway to the synthesis of acetaldehyde sodium bisulfite.
The development of efficient catalytic processes for the conversion of bio-ethanol to acetaldehyde is a key research area. rsc.org By utilizing acetaldehyde derived from renewable feedstocks, the entire life cycle of acetaldehyde sodium bisulfite and its applications can be made more sustainable.
The other reactant, sodium bisulfite, is typically produced from sulfur dioxide. While sulfur is abundant, exploring sustainable sourcing and production methods for all reagents is in line with green chemistry principles.
Catalytic Approaches to Minimize Stoichiometric Reagents
The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, thereby reducing waste. rsc.org While the formation of acetaldehyde sodium bisulfite is a stoichiometric reaction, catalytic principles can be applied to related processes and in the broader context of its use.
For instance, in the regeneration of the aldehyde from the bisulfite adduct, the use of catalytic amounts of an acid or base, rather than stoichiometric quantities, could be explored. However, the equilibrium nature of the reaction often necessitates a stoichiometric amount of acid or base to drive the reaction to completion. quora.com
Furthermore, in reactions where acetaldehyde sodium bisulfite is used as a stabilized source of acetaldehyde, the subsequent reactions are often catalytic. For example, in reductive amination reactions, the aldehyde released from the bisulfite adduct reacts with an amine and is then reduced, often using a catalytic hydrogenation process. acs.org
Real-time Analytical Monitoring for Pollution Prevention in Acetaldehydesodiumbisulfite Research
The eleventh principle of green chemistry emphasizes the importance of real-time, in-process monitoring to prevent the formation of hazardous substances. In the context of research involving acetaldehyde sodium bisulfite, the application of Process Analytical Technology (PAT) is crucial for ensuring reaction safety, optimizing efficiency, and minimizing environmental impact. By providing a continuous stream of data on reaction kinetics, concentration of reactants and products, and the formation of byproducts, real-time monitoring allows for immediate adjustments to process parameters, thereby preventing deviations that could lead to pollution events.
The synthesis of acetaldehyde sodium bisulfite involves the reaction of acetaldehyde with sodium bisulfite. This reaction is reversible and exothermic, making careful control of reaction conditions essential to maximize product yield and purity while preventing the release of volatile and hazardous acetaldehyde. Real-time analytical methods enable the precise control required to maintain optimal conditions.
Detailed Research Findings
Recent research has highlighted the utility of various spectroscopic and chromatographic techniques for the in-situ monitoring of chemical processes, including those analogous to the formation of acetaldehyde sodium bisulfite. While dedicated studies on the real-time analysis of acetaldehyde sodium bisulfite for pollution prevention are not extensively documented, the principles and methodologies from related research are directly applicable.
Spectroscopic Methods:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, FTIR spectroscopy can track the concentration changes of key functional groups. In the synthesis of acetaldehyde sodium bisulfite, this would involve monitoring the disappearance of the carbonyl (C=O) peak of acetaldehyde and the appearance of peaks corresponding to the C-O and S-O bonds of the adduct. This allows for precise determination of the reaction endpoint, preventing the overuse of reagents and the formation of impurities.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides real-time information about the molecular vibrations within a reaction. It is particularly advantageous for aqueous reaction systems. For the acetaldehyde sodium bisulfite reaction, Raman spectroscopy can be used to observe the disappearance of the characteristic aldehyde C-H stretch and carbonyl band of acetaldehyde, and the emergence of new bands associated with the bisulfite adduct. This technique has been successfully used to monitor the reaction of formaldehyde (B43269) with sodium bisulfite, confirming the disappearance of the carbonyl peak and the appearance of C-O and C-S stretch peaks, demonstrating its applicability to similar aldehyde-bisulfite reactions.
Chromatographic Methods:
Online High-Performance Liquid Chromatography (HPLC): Online HPLC can be integrated into a reaction setup to automatically draw, dilute, and analyze samples in near real-time. This provides detailed quantitative data on the concentration of acetaldehyde, sodium bisulfite, and the acetaldehyde sodium bisulfite adduct. By tracking these concentrations, process parameters such as temperature, pressure, and reactant feed rates can be adjusted to optimize the reaction and minimize the formation of byproducts, thus preventing waste.
The implementation of these real-time monitoring techniques provides a wealth of data that can be used to develop robust process control strategies. This aligns with the principles of Quality by Design (QbD), ensuring that the process consistently delivers a product of high quality while minimizing its environmental footprint.
Interactive Data Tables
The following tables illustrate the potential application and comparison of different real-time analytical monitoring techniques in the context of acetaldehyde sodium bisulfite research for pollution prevention. The data presented is representative and based on the capabilities of these technologies in similar chemical systems.
Table 1: Comparison of Real-time Analytical Techniques for Monitoring Acetaldehyde Sodium Bisulfite Formation
| Analytical Technique | Parameter Monitored | Typical Response Time | Key Advantages for Pollution Prevention | Potential Limitations |
| In-situ FTIR | Carbonyl (C=O) disappearance, C-O and S-O bond formation | < 1 minute | - Prevents excess use of acetaldehyde. - Minimizes reaction time and energy consumption. | - Probe fouling in slurry reactions. - Water absorption can interfere with spectra. |
| Raman Spectroscopy | Aldehyde C-H and C=O disappearance, C-S bond formation | < 1 minute | - Excellent for aqueous solutions. - Non-destructive. - Allows for precise endpoint determination. | - Potential for fluorescence interference. - May have lower sensitivity for some species compared to FTIR. |
| Online HPLC | Concentrations of acetaldehyde, sodium bisulfite, and product | 5-10 minutes | - Provides quantitative data on all key components. - Enables optimization of reactant ratios to minimize waste. | - Slower response time compared to spectroscopic methods. - More complex setup and maintenance. |
Table 2: Impact of Real-time Monitoring on Green Chemistry Metrics for Acetaldehyde Sodium Bisulfite Synthesis
| Green Chemistry Metric | Traditional Batch Process (without real-time monitoring) | Process with Real-time Monitoring | Improvement with Real-time Monitoring |
| Atom Economy | ~90% | ~98% | 8% |
| Process Mass Intensity (PMI) | 5.2 | 2.5 | 52% reduction |
| E-Factor | 4.2 | 1.5 | 64% reduction |
| Byproduct Formation | 5-10% | < 1% | >80% reduction |
| Energy Consumption | High (due to extended reaction times and safety margins) | Optimized (due to precise endpoint detection) | ~20% reduction |
By adopting these real-time analytical monitoring strategies, researchers and chemical manufacturers can significantly enhance the environmental performance of processes involving acetaldehyde sodium bisulfite. This approach not only prevents pollution at its source but also improves process efficiency and safety, embodying the core principles of green chemistry.
Theoretical and Computational Studies of Acetaldehydesodiumbisulfite
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules like acetaldehyde (B116499) sodium bisulfite.
DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For acetaldehyde sodium bisulfite, a primary focus would be on the C-S bond formed during the addition reaction, as well as the geometry around the chiral carbon atom.
Beyond molecular geometry, DFT is used to elucidate the electronic structure. This includes the calculation of the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Properties for an Aldehyde-Bisulfite Adduct
| Property | Calculated Value (Illustrative) | Description |
| C-S Bond Length | 1.85 Å | The length of the newly formed bond between the carbonyl carbon and sulfur. |
| O-S-O Bond Angle | 110.5° | The angle between the oxygen atoms on the sulfonate group. |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.7 eV | An indicator of the molecule's excitability and chemical stability. |
| Dipole Moment | 5.8 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative for a generic aldehyde-bisulfite adduct and are intended to represent the type of data obtained from DFT calculations.
Computational Validation of Experimental Spectroscopic Data
Theoretical calculations are invaluable for interpreting and validating experimental spectroscopic data. By simulating spectra computationally, a direct comparison can be made with experimental results, aiding in the assignment of spectral features to specific molecular vibrations or electronic transitions.
For instance, the vibrational frequencies of acetaldehyde sodium bisulfite can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule, such as C-H stretching, S-O stretching, and C-O stretching. By comparing the calculated infrared (IR) spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. These calculations help in the assignment of peaks in the ¹H and ¹³C NMR spectra to specific nuclei within the molecule, which is particularly useful for confirming the structure of the adduct in solution.
Reaction Pathway Modeling and Transition State Analysis
The formation of acetaldehyde sodium bisulfite from acetaldehyde and sodium bisulfite is a reversible nucleophilic addition reaction. Computational modeling can be used to map out the entire reaction pathway, providing a detailed understanding of the mechanism.
This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This provides insight into the reaction kinetics. Methods such as No Barrier Theory have been used to calculate rates for sulfite (B76179) addition to carbonyl compounds, considering the distortion energies involved. researchgate.net
The stability constant (K₁) for the reaction of acetaldehyde with NaHSO₃ has been determined experimentally to be approximately (6.90 ± 0.54) x 10⁵ M⁻¹. osti.gov Computational methods can be used to calculate the Gibbs free energy change (ΔG) for the reaction, from which the equilibrium constant can be theoretically derived and compared with experimental values.
Molecular Dynamics Simulations for Solution Phase Behavior
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in an aqueous solution.
MD simulations model the movement of every atom in a system over time, based on a classical force field. For acetaldehyde sodium bisulfite in water, an MD simulation would involve placing one or more adduct ions in a box of water molecules and simulating their interactions.
These simulations can provide detailed information about the solvation of the adduct, including the structure of the surrounding water molecules (hydration shell) and the nature of hydrogen bonding between the adduct and water. Furthermore, MD simulations can be used to calculate dynamic properties such as the diffusion coefficient of the adduct in water, providing insights into its transport properties.
Advanced Mathematical Modeling of Chemical Kinetics and Transport Phenomena in Reaction Systems
The formation and dissociation of acetaldehyde sodium bisulfite can be described by a set of kinetic equations. Advanced mathematical modeling can be used to solve these equations to predict the concentration of the adduct over time under various conditions (e.g., different pH, temperature, and initial reactant concentrations).
These models can incorporate both chemical kinetics and transport phenomena, such as diffusion. For example, in a system where reactants are not perfectly mixed, a reaction-diffusion model can be used to describe the spatial and temporal evolution of the concentrations of all species. Computational Fluid Dynamics (CFD) has been used to simulate the mixing and reaction of formaldehyde (B43269) and bisulfite in a micromachined flow cell, providing insights into the interplay of diffusion and reaction kinetics on a millisecond timescale. researchgate.net Such models are crucial for designing and optimizing chemical reactors and for understanding the role of these adducts in complex environments.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Synthetic Methodologies
The classical synthesis of acetaldehyde (B116499) sodium bisulfite involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetaldehyde. While effective, future research is aimed at developing more efficient, sustainable, and scalable synthetic methodologies. A primary goal is to move beyond traditional aqueous-based reactions, which can be limiting, towards nonaqueous or solvent-minimized conditions. colab.wssci-hub.se
Exploration into mechanochemistry, where mechanical force is used to drive reactions, presents a solvent-free alternative that could enhance reaction rates and reduce waste. Furthermore, the development of catalytic systems, potentially using phase-transfer catalysts or solid-supported reagents, could improve efficiency and simplify product isolation. Recent work has demonstrated that combining enzymatic catalysis with bisulfite addition can be an effective and environmentally friendly method for preparing aldehyde-bisulfite adducts, a strategy that could be adapted for acetaldehyde sodium bisulfite. colab.ws
| Methodology | Traditional Approach | Future Direction | Potential Advantages |
| Solvent System | Aqueous solutions | Nonaqueous, solvent-free (mechanochemistry) colab.ws | Reduced waste, broader substrate scope, easier purification. |
| Catalysis | Typically uncatalyzed | Phase-transfer catalysis, enzymatic catalysis, solid-supported reagents colab.ws | Increased reaction rates, enhanced selectivity, catalyst recyclability. |
| Purification | Recrystallization from aqueous media reddit.com | Direct crystallization from reaction mixture, integrated purification in flow systems | Reduced energy consumption, streamlined processing. |
Exploration of Undiscovered Reactivity and Functional Derivatization Pathways
Acetaldehyde sodium bisulfite is primarily known as a stable, solid source of the volatile acetaldehyde. However, its own reactivity is an area ripe for exploration. Future research will likely focus on using the adduct directly in novel chemical transformations, bypassing the need to regenerate the free aldehyde. This approach leverages the adduct's stability and ease of handling.
One promising avenue is its use in multicomponent reactions to construct complex molecular architectures in a single step. For instance, aldehyde bisulfite adducts have been successfully used as reactants to synthesize heterocyclic compounds like 4-aryl-NH-1,2,3-triazoles. google.com Further research could expand this concept to other heterocyclic systems. Additionally, developing new derivatization pathways is a key objective. This could involve reactions at the hydroxyl or sulfonate groups, leading to a new class of functionalized organosulfur compounds with potential applications in materials science or as pharmaceutical intermediates. The reaction of aldehydes with compounds like D-cysteine to form thiazolidine-4-carboxylic acids showcases a potential derivatization strategy. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of acetaldehyde sodium bisulfite chemistry with continuous flow and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. nih.govresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with the reversible formation of the adduct. soci.org
Future research will focus on designing integrated flow systems where the synthesis, purification, and subsequent reaction of the adduct occur in a continuous, automated sequence. researchgate.net This "telescoping" of synthetic steps minimizes manual handling and reduces waste. nih.gov Such platforms could enable the on-demand generation and use of acetaldehyde from its solid bisulfite adduct, mitigating the risks associated with storing and handling the volatile free aldehyde. This is particularly relevant for library synthesis in drug discovery, where rapid and reproducible access to diverse molecules is essential. soci.org
Advancements in In Situ and Real-time Analytical Monitoring Techniques
To fully optimize and control reactions involving acetaldehyde sodium bisulfite, particularly in flow systems, advanced analytical techniques are required. Future research will increasingly employ in situ and real-time monitoring tools to gain deeper insights into reaction kinetics, equilibrium, and mechanism.
Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. researchgate.net They allow for the continuous tracking of reactant consumption and product formation without the need for sampling. For example, in situ FTIR has been used to study the equilibrium reaction of benzaldehyde (B42025) and sodium bisulfite, a similar system. researchgate.net Applying these techniques to acetaldehyde sodium bisulfite will enable the rapid optimization of reaction conditions and ensure consistent product quality. The development of specialized probes and chemometric models will further enhance the data obtained from these in-situ measurements, providing a comprehensive understanding of the reaction dynamics.
Expansion of Green Chemistry Principles into Broader Industrial Applications
Acetaldehyde sodium bisulfite aligns well with the principles of green chemistry. It provides a stable, solid form of a volatile and hazardous reactant, improving safety and handling. Future research will aim to expand upon these green credentials. One key area is its use as a scavenger for aldehydes, such as formaldehyde (B43269), in industrial waste streams. google.com The formation of the stable, water-soluble adduct allows for the effective removal of these harmful compounds from gaseous or aqueous effluents. google.com
Furthermore, the adduct itself can be considered a bio-based building block, as acetaldehyde can be derived from the dehydrogenation of ethanol. rsc.org Research into using acetaldehyde sodium bisulfite in aqueous reaction media or as a component in biodegradable materials could lead to more sustainable industrial processes. The development of methods to regenerate the aldehyde under mild, non-aqueous conditions further enhances its green profile by avoiding harsh pH extremes. colab.wssci-hub.se
Leveraging Artificial Intelligence and Machine Learning for Reaction Design and Optimization
| AI/ML Application | Description | Potential Impact |
| Reaction Optimization | ML models predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. hilarispublisher.combeilstein-journals.org | Faster development of efficient synthetic routes, reduced experimental cost and time. mdpi.com |
| Predictive Modeling | AI algorithms predict the reactivity and properties of new, unsynthesized derivatives. chemeurope.com | Guides synthetic chemists toward high-value target molecules. |
| Automated Synthesis | Integration of ML with robotic flow chemistry platforms for autonomous, self-optimizing experiments. nih.gov | High-throughput screening of reaction conditions and discovery of novel transformations. |
Interdisciplinary Research with Advanced Materials Science and Chemical Engineering
The unique properties of acetaldehyde sodium bisulfite make it an attractive candidate for interdisciplinary research, particularly at the interface of chemistry, materials science, and chemical engineering. scirp.org Its ability to release an aldehyde under specific conditions could be exploited in the design of "smart" materials, such as responsive hydrogels or polymers that depolymerize or crosslink in response to a pH trigger.
In chemical engineering, the adduct could be used in advanced separation processes. For example, its reversible formation could be the basis for novel liquid-liquid extraction protocols to purify complex mixtures. acs.org Future collaborations could also explore its use in creating functional materials, such as ion-exchange resins or specialty polymers where the sulfonate group provides specific properties. The application of chemical engineering principles will be crucial for scaling up the synthesis and application of these new materials, ensuring that laboratory discoveries can be translated into industrial reality.
Q & A
Basic: What are the standard synthetic protocols for acetaldehydesodiumbisulfite, and how do reaction conditions influence purity and yield?
Answer:
this compound is synthesized via the nucleophilic addition of sodium bisulfite to acetaldehyde under controlled pH (typically 6–8) and temperature (0–5°C). Purity and yield depend on factors such as stoichiometric ratios (e.g., 1:1 molar ratio of acetaldehyde to NaHSO₃), reaction time (2–4 hours), and purification methods (e.g., recrystallization in ethanol-water mixtures). Impurities like unreacted bisulfite or acetaldehyde dimerization products can arise if pH exceeds 8.5 or temperatures rise above 10°C. Validate purity via titrimetric analysis (bisulfite content) and NMR spectroscopy (structural confirmation) .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in complex matrices?
Answer:
- Spectroscopy: Use -NMR (δ 1.3–1.5 ppm for methyl protons, δ 9.5–10.0 ppm for sulfonate protons) and FT-IR (S=O stretching at 1050–1150 cm) to confirm structural integrity.
- Chromatography: Reverse-phase HPLC with UV detection (210 nm) or ion-exchange chromatography quantifies bisulfite adducts in biological or environmental samples. Method validation should include linearity (R > 0.995), LOD (≤0.1 µg/mL), and recovery rates (90–110%) .
Advanced: How can contradictory data on this compound’s stability in aqueous solutions be systematically resolved?
Answer:
Contradictions often arise from variable experimental conditions (e.g., pH, ionic strength, dissolved oxygen). Design a controlled study:
Parameter isolation: Test stability under fixed pH (4–9), temperature (25°C vs. 40°C), and light exposure.
Analytical consistency: Use standardized HPLC protocols with internal standards (e.g., sodium benzoate) to quantify degradation products.
Statistical modeling: Apply Arrhenius kinetics to predict shelf-life discrepancies. For example, degradation rates may double per 10°C increase, but deviations could indicate catalytic impurities or matrix effects .
Advanced: What mechanistic insights explain this compound’s role as a carbonyl-trapping agent in metabolic studies?
Answer:
The bisulfite ion (HSO) nucleophilically attacks the carbonyl carbon of acetaldehyde, forming a stable adduct that prevents aldehyde-mediated toxicity. Advanced studies should:
- Track adduct formation: Use -NMR to monitor reaction kinetics.
- Evaluate biological relevance: Compare trapping efficiency in vitro (e.g., hepatocyte models) vs. in vivo (rodent plasma).
- Assess reversibility: Test pH-dependent dissociation (e.g., adduct stability at physiological pH 7.4 vs. lysosomal pH 4.5) .
Basic: How should researchers design stability-indicating assays for this compound in pharmaceutical formulations?
Answer:
- Forced degradation: Expose samples to heat (40–60°C), humidity (75% RH), UV light, and acidic/alkaline conditions.
- Specificity: Ensure chromatographic separation of degradation products (e.g., sulfonic acid derivatives) from the parent compound.
- Validation metrics: Include precision (%RSD < 2%), accuracy (spiked recovery 98–102%), and robustness (column temperature ±2°C variations) .
Advanced: What computational models predict this compound’s reactivity with biomolecules, and how can these be validated experimentally?
Answer:
- Molecular docking: Simulate adduct formation with proteins (e.g., hemoglobin) using software like AutoDock Vina. Focus on binding affinity (ΔG) and steric compatibility.
- DFT calculations: Optimize transition-state geometries for nucleophilic attack pathways (B3LYP/6-31G* basis set).
- Experimental validation: Cross-validate with kinetic studies (stopped-flow spectroscopy) and X-ray crystallography of protein-adduct complexes .
Basic: What are the key safety and handling protocols for this compound in laboratory settings?
Answer:
- Storage: Keep in airtight containers under nitrogen to prevent oxidation. Store at 2–8°C.
- Exposure mitigation: Use fume hoods during synthesis; wear nitrile gloves and goggles.
- Waste disposal: Neutralize with excess sodium bicarbonate before aqueous disposal .
Advanced: How can researchers address variability in this compound’s reported solubility across solvents?
Answer:
Variability often stems from impurities or solvent polarity. Systematic approaches include:
Purify compound: Recrystallize 3x using ethanol-water (70:30).
Solvent screening: Test solubility in DMSO, methanol, and phosphate buffers (pH 2–12) via gravimetric analysis.
Thermodynamic profiling: Calculate Hansen solubility parameters to identify optimal solvents .
Basic: What are the best practices for documenting this compound’s synthetic and analytical data in research publications?
Answer:
- Synthesis: Report molar ratios, reaction duration, purification yield (%), and characterization data (NMR, IR peaks).
- Analytical methods: Detail HPLC conditions (column, mobile phase, flow rate), validation parameters, and statistical analyses.
- Data repositories: Deposit raw spectra/chromatograms in open-access platforms (e.g., Zenodo) .
Advanced: What interdisciplinary strategies can resolve conflicting hypotheses about this compound’s environmental fate?
Answer:
- Collaborative design: Combine analytical chemistry (HPLC-MS for degradation products), microbiology (soil microbial uptake studies), and ecotoxicology (Daphnia magna bioassays).
- Long-term monitoring: Track bisulfite adduct persistence in simulated ecosystems (mesocosms) under varying O and UV levels.
- Meta-analysis: Compare data across studies using PRISMA guidelines to identify methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
